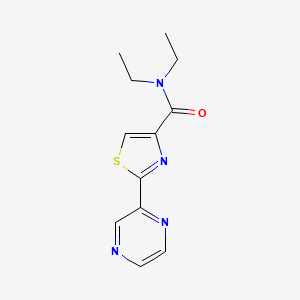

7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

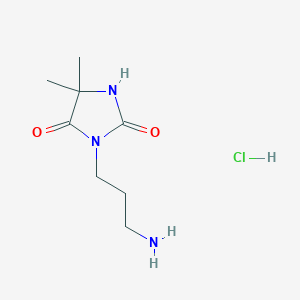

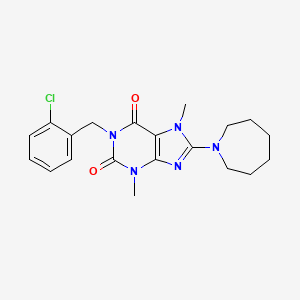

7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane is a chemical compound with potential applications in scientific research. It is a thiazepane derivative that has been synthesized and studied for its biological and physiological effects.

Scientific Research Applications

Chemical Synthesis and Antitumor Activity

The structural motif of 7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane may contribute to the development of potent antitumor agents. A study detailed the synthesis of farnesyltransferase inhibitors, showcasing how modifications to the sulfonyl group, including varying hydrophobic side chains, enhance in vivo antitumor activity. One compound, demonstrating significant efficacy in a human colon tumor model, advanced to clinical trials, highlighting the potential for compounds with similar structures in cancer therapy (Hunt et al., 2000).

Renewable Chemical Production

Another avenue of research focuses on the synthesis of furanic compounds from renewable resources. A study explored the use of sulfonated H-β zeolite catalysts for converting xylose into furanic compounds like furfural and furfuryl alcohol in alcohol media. This process underscores the potential of incorporating the 7-(Furan-2-yl) moiety in the development of sustainable chemicals from biomass, aligning with goals for greener chemical production (Gupta et al., 2020).

Advanced Material Synthesis

Further research has explored the synthesis of 2,4-disubstituted furans through a sulfone-based strategy, demonstrating applications in material science. The method involves treating dibromo phenylsulfonyl propene with diketones and further reactions to produce variously substituted furans, which could be applicable in the synthesis of novel materials and organic compounds with specific electronic and photonic properties (Haines et al., 2011).

Synthesis of Diverse Organic Compounds

The study on the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction showcases the versatility of furan derivatives in synthesizing complex organic molecules, such as benzo[b][1,4]thiazine and oxazine derivatives. This highlights the compound's utility in organic synthesis, providing a pathway to a wide range of biologically active compounds with potential pharmaceutical applications (Reddy et al., 2012).

properties

IUPAC Name |

7-(furan-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S2/c1-13-12-14(2)16(4)19(15(13)3)25(21,22)20-8-7-18(24-11-9-20)17-6-5-10-23-17/h5-6,10,12,18H,7-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLJFJAIROWPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Furan-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-thiazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798301.png)

![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)